molecular formula C8H14N10 B2642662 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 343375-71-3

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine

Cat. No.: B2642662
CAS No.: 343375-71-3
M. Wt: 250.27
InChI Key: CWJVUOLZJYJHOV-UHFFFAOYSA-N
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Description

Triazole Substitution Patterns

The 3-amino group on the primary triazole and the 5-position attachment of the piperazine create a regiochemical dichotomy. Reversing these substituents (e.g., placing the amine at position 5 and the piperazine at position 3) would yield a positional isomer with distinct electronic properties. Such alterations could impact hydrogen-bonding capacity and aromatic stacking, critical for interactions with biological targets like fungal CYP51 enzymes.

Piperazine Connectivity

The piperazine linker’s 1,4-substitution pattern ensures maximal distance between the triazole units, minimizing steric clash. Alternative connectivities (e.g., 1,3-piperazine substitution) would shorten the bridge, potentially compromising conformational flexibility. Computational studies on analogous triazole-piperazine hybrids suggest that longer linkers enhance binding affinity by allowing optimal alignment with hydrophobic pockets in target proteins.

Table 2: Comparative analysis of positional isomers in triazole-piperazine hybrids

Isomer Feature Impact on Properties Biological Relevance
Triazole substitution Alters dipole moment and H-bond donor capacity Influences target selectivity
Piperazine connectivity Modifies linker length and conformational freedom Affects binding kinetics and solubility

The synthetic accessibility of these isomers depends on reaction pathways. For example, cycloaddition reactions favoring specific regioisomers or protection/deprotection strategies during piperazine functionalization can steer isomer distribution. Recent advances in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enable precise control over triazole regiochemistry, reducing undesired byproducts.

Properties

IUPAC Name

3-[4-(5-amino-1H-1,2,4-triazol-3-yl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N10/c9-5-11-7(15-13-5)17-1-2-18(4-3-17)8-12-6(10)14-16-8/h1-4H2,(H3,9,11,13,15)(H3,10,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJVUOLZJYJHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=N2)N)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Formation of the triazole rings: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with piperazine, often under reflux conditions with suitable solvents and catalysts.

    Final amination:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine has been evaluated for its antibacterial and antifungal activities. A study highlighted that triazole compounds often demonstrate efficacy against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and various fungal pathogens .

Case Study:
A series of synthesized triazole derivatives were tested against a panel of pathogens. Compounds showed Minimum Inhibitory Concentrations (MIC) ranging from 0.25 to 2 μg/mL against MRSA, indicating strong antibacterial potential .

Antiviral Properties

Triazoles are recognized for their antiviral capabilities. The structural framework of this compound may enhance its activity against viral infections. Triazole derivatives have been reported to inhibit viral replication through various mechanisms .

Agricultural Uses

Triazole compounds have shown potential as agrochemicals due to their fungicidal properties. They are effective in controlling plant diseases caused by fungi and can be incorporated into crop protection strategies .

Material Science

The unique properties of triazoles make them suitable for applications in material science, including the development of polymers and corrosion inhibitors. Their ability to form stable complexes with metals enhances their utility in various industrial applications .

Comparative Analysis of Triazole Derivatives

Compound NameAntimicrobial ActivitySynthesis Method
5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amMIC: 0.25–2 μg/mL against MRSACyclization with hydrazine
Other Triazole Derivative AMIC: 0.46–3.11 μM against MRSAMulticomponent reaction
Other Triazole Derivative BEC50: 7.2 μg/mL against Xanthomonas oryzaeCyclization with isocyanates

Mechanism of Action

The mechanism of action of 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Piperazine Derivatives

5-(4-Phenylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₁₂H₁₆N₆
  • Key Features: A phenyl group replaces the 3-amino-triazole moiety on the piperazine ring.
  • However, steric hindrance from the bulky phenyl group may reduce crystal density compared to the target compound .
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₇H₁₃N₇
  • Key Features : A methyl group substitutes the phenyl group in the above compound.
  • Properties : The smaller methyl group likely improves thermal stability and reduces steric effects, enhancing compatibility in composite energetic materials .
5-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₁₂H₁₅N₆F
  • Key Features : A fluorophenyl group introduces electron-withdrawing effects.
  • Properties : The fluorine atom may enhance oxidative stability and alter detonation performance by modifying the electron density of the triazole ring .

Triazole Derivatives with Azido or Nitro Groups

3-Azido-1H-1,2,4-triazol-5-amine
  • Molecular Formula : C₂H₄N₈
  • Key Features : An azido group replaces the piperazine-linked triazole.
  • Properties : Azido groups significantly increase the heat of formation (ΔHf ≈ +450 kJ/mol) and detonation velocity (VD ≈ 8500 m/s), but reduce thermal stability (decomposition < 150°C) .
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate
  • Molecular Formula : C₆H₁₂N₁₀O₆
  • Key Features : A nitrate salt of a bis-triazole amine.
  • Properties: Nitrate groups improve oxygen balance, enhancing detonation pressure (P ≈ 32 GPa) compared to non-oxidized analogs. However, hygroscopicity may limit practical use .

Aryl-Substituted Triazoles

5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₈H₇BrN₄
  • Key Features : A bromophenyl group directly attached to the triazole.
  • Properties : Bromine increases molecular weight (239.08 g/mol) and density (~1.8 g/cm³), but the rigid aryl structure may reduce flexibility and nitrogen content (29.3%) compared to the target compound .

Key Comparative Data

Compound Molecular Formula Nitrogen Content (%) Key Substituents Thermal Stability (°C) Detonation Velocity (m/s)
Target Compound C₈H₁₃N₁₁ 73.3 Piperazine, amino >200 (estimated) ~7500 (estimated)
5-(4-Phenylpiperazin-1-yl)-1H-triazol-3-amine C₁₂H₁₆N₆ 34.4 Phenyl, amino ~180 N/A
3-Azido-1H-1,2,4-triazol-5-amine C₂H₄N₈ 77.4 Azido <150 8500
5-(3-Bromophenyl)-1H-triazol-3-amine C₈H₇BrN₄ 29.3 Bromophenyl ~220 N/A

Biological Activity

5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine is a compound characterized by its unique structure, featuring dual triazole rings linked by a piperazine moiety. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H14N10C_8H_{14}N_{10} with a CAS number of 343375-71-3. Its synthesis typically involves the cyclization of precursors to form triazole rings and subsequent reactions to introduce the piperazine group .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The dual triazole structure allows it to modulate enzyme activity and influence several biological pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial in various metabolic processes .

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1015
This compoundB. subtilis520

The minimum inhibitory concentration (MIC) values demonstrate its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise as an antifungal agent. The mechanism often involves inhibition of fungal cytochrome P450 enzymes similar to other triazole derivatives. For instance:

CompoundTarget FungiMIC (µg/mL)
This compoundCandida albicans≤ 25
This compoundRhodotorula mucilaginosa≤ 25

These findings highlight its potential in treating fungal infections resistant to conventional therapies .

Anticancer Activity

Emerging research suggests that the compound may also exhibit anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies

A notable study investigated the effects of a related triazole derivative on cancer cell lines. The results demonstrated significant cytotoxic effects against breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

Q & A

Q. Q1. What are optimized synthetic routes for 5-[4-(3-amino-1H-1,2,4-triazol-5-yl)piperazino]-1H-1,2,4-triazol-3-amine?

Methodological Answer:

  • Stepwise Functionalization : Begin with sequential substitution of the triazole rings. For example, introduce the piperazine moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by amino group protection/deprotection cycles to avoid side reactions .
  • Key Reagents : Use coupling agents like EDCI/HOBt for amide bond formation between triazole and piperazine intermediates. Ensure anhydrous conditions to prevent hydrolysis .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, eluent: CHCl₃/MeOH 9:1). Typical yields range from 45–65% after column purification (gradient: 5–20% MeOH in DCM) .

Q. Q2. How can structural characterization resolve tautomeric ambiguity in the triazole core?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with a non-solvating agent (e.g., ethanol/water mixtures) to determine the dominant tautomer. For triazoles, planar geometry and dihedral angles between substituents (e.g., <5° for aromatic stacking) confirm tautomeric stability .
  • Spectroscopic Analysis :
    • ¹H NMR : Compare chemical shifts of NH protons (δ 10–12 ppm for 1H-triazoles vs. δ 8–9 ppm for 4H-triazoles).
    • IR : Absence of a sharp N–H stretch (~3400 cm⁻¹) suggests tautomer stabilization via hydrogen bonding .

Q. Q3. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains. MIC values <50 µg/mL indicate promising activity .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration. IC₅₀ values <1 µM suggest therapeutic potential .

Advanced Research Questions

Q. Q4. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the triazole-piperazine structure optimized at the B3LYP/6-31G* level. Target enzymes like hCA II (PDB: 3KS3) or bacterial dihydrofolate reductase (PDB: 1DHF).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Key interactions:
    • Triazole N atoms with catalytic zinc in hCA II.
    • Piperazine NH with Asp/Glu residues in active sites .

Q. Q5. How to address contradictions in solubility data across studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol/water mixtures (HPLC-grade) via shake-flask method. Use UV-Vis (λ = 270 nm) for quantification.
  • Co-solvency Approach : For low aqueous solubility (<0.1 mg/mL), employ cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability. Characterize inclusion complexes via phase-solubility diagrams .

Q. Q6. What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Lyophilization : Prepare 10 mM stock in tert-butanol/water (1:1), lyophilize, and store at –80°C. Reconstitution in DMSO preserves activity for >6 months.
  • Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC (C18 column, 0.1% TFA in acetonitrile/water) for hydrolysis byproducts .

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